REACTION_CXSMILES
|
[CH3:1][C:2]([N+:8]([O-:10])=[O:9])([CH3:7])[CH2:3][CH2:4][C:5]#N.[H-].C([Al+]CC(C)C)C(C)C.CCCCCC.O.S([O-])([O-])(=O)=[O:29].[Mg+2]>C(Cl)Cl>[CH3:1][C:2]([N+:8]([O-:10])=[O:9])([CH3:7])[CH2:3][CH2:4][CH:5]=[O:29] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
CC(CCC#N)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
diisobutyl aluminum hydride hexane
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
ADDITION
|
Details
|
1N hydrochloric acid (50 ml) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 0.5 h
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was dried
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC=O)(C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48 mmol | |
AMOUNT: MASS | 6.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 369.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |